molecular formula C12H12FN3O2 B1425170 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267882-46-1

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1425170
CAS No.: 1267882-46-1
M. Wt: 249.24 g/mol
InChI Key: IDAWCRFYLDGQPQ-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of 2-fluorobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate. The resulting triazole intermediate is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl and 2-fluorobenzyl substituents.

    5-methyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the ethyl and 2-fluorobenzyl groups, which can enhance its biological activity and specificity. These substituents can influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWCRFYLDGQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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